N-(5-Methyl-1,3,4-thiadiazol-2-yl)-1-piperazineacetamide
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Overview
Description
N-(5-Methyl-1,3,4-thiadiazol-2-yl)-1-piperazineacetamide is a synthetic compound that has garnered attention in various fields of scientific research due to its unique chemical structure and properties. This compound belongs to the class of 1,3,4-thiadiazole derivatives, which are known for their wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-Methyl-1,3,4-thiadiazol-2-yl)-1-piperazineacetamide typically involves the reaction of 5-methyl-1,3,4-thiadiazole-2-amine with piperazine and acetic anhydride. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The product is then purified using recrystallization techniques .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and solvent choice. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
N-(5-Methyl-1,3,4-thiadiazol-2-yl)-1-piperazineacetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the piperazine moiety can be replaced with other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
N-(5-Methyl-1,3,4-thiadiazol-2-yl)-1-piperazineacetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and anticancer properties.
Medicine: Potential therapeutic agent for treating infections and cancer.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(5-Methyl-1,3,4-thiadiazol-2-yl)-1-piperazineacetamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit the growth of microbial cells by interfering with their metabolic processes. In cancer cells, it induces apoptosis by activating specific signaling pathways and inhibiting cell proliferation .
Comparison with Similar Compounds
Similar Compounds
- N-(5-Methyl-1,3,4-thiadiazol-2-yl)-2-(naphthalen-2-yloxy)acetamide
- N-(5-Methyl-1,3,4-thiadiazol-2-yl)-N-neopentylamine
- N-(5-Methyl-1,3,4-thiadiazol-2-yl)-2-(naphthalen-2-yloxy)acetamide
Uniqueness
N-(5-Methyl-1,3,4-thiadiazol-2-yl)-1-piperazineacetamide stands out due to its unique combination of the thiadiazole and piperazine moieties, which confer enhanced biological activity and specificity. This makes it a valuable compound for various research applications .
Properties
CAS No. |
141400-72-8 |
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Molecular Formula |
C9H15N5OS |
Molecular Weight |
241.32 g/mol |
IUPAC Name |
2-[4-(5-methyl-1,3,4-thiadiazol-2-yl)piperazin-1-yl]acetamide |
InChI |
InChI=1S/C9H15N5OS/c1-7-11-12-9(16-7)14-4-2-13(3-5-14)6-8(10)15/h2-6H2,1H3,(H2,10,15) |
InChI Key |
LBDICFUONDAXQW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN=C(S1)N2CCN(CC2)CC(=O)N |
Origin of Product |
United States |
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